USP Pharmacopeial Identity: Impurities K, L, M with Defined RRT and Acceptance Criteria
The Valganciclovir N3,N3'-Methylene Dimer is codified in the USP Valganciclovir Hydrochloride monograph as Impurities K (stereoisomer A, RRT 2.49), L (stereoisomer B, RRT 2.52), and M (stereoisomer C, RRT 2.54), each with a maximum permissible limit of 0.1% [1]. In contrast, the alternative 'Valganciclovir Dimer Impurity' (a different structural dimer with a hydroxypropane linker) is not listed in the USP monograph under any impurity designation [2]. This pharmacopeial recognition directly mandates the use of the N3,N3'-Methylene Dimer standard for regulatory method validation.
| Evidence Dimension | USP Monograph Status and RRT Assignment |
|---|---|
| Target Compound Data | Impurities K, L, M (stereoisomers A, B, C); RRT 2.49, 2.52, 2.54; Limit NMT 0.1% each. |
| Comparator Or Baseline | Valganciclovir Dimer Impurity (hydroxypropane-linked); No USP impurity designation; No assigned RRT; No regulatory limit. |
| Quantified Difference | Pharmacopeial recognition versus non-recognition; RRT values uniquely assigned only to the target compound. |
| Conditions | USP 32-NF 27, Valganciclovir Hydrochloride monograph, Test 1 (Related Compounds), RP-HPLC method. |
Why This Matters
Procurement of the correct, pharmacopeially specified dimer standard is non-negotiable for ANDA submissions; using an unrecognized dimer standard will cause method validation failure and regulatory rejection.
- [1] United States Pharmacopeia (USP 32-NF 27), Valganciclovir Hydrochloride Monograph, Organic Impurities Table 3. View Source
- [2] SynZeal Research, Product Page: Valganciclovir Dimer Impurity (hydroxypropane-linked structural variant, CAS N/A). View Source
